molecular formula C7H10BrN3 B15238118 1-(6-Bromo-3-pyridyl)ethane-1,2-diamine

1-(6-Bromo-3-pyridyl)ethane-1,2-diamine

Cat. No.: B15238118
M. Wt: 216.08 g/mol
InChI Key: OLPFNIUXYVIGGN-UHFFFAOYSA-N
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Description

1-(6-Bromo-3-pyridyl)ethane-1,2-diamine is a chemical compound with the molecular formula C7H10BrN3 and a molecular weight of 216.08 g/mol . This compound features a bromine atom attached to a pyridine ring, which is further connected to an ethane-1,2-diamine moiety. The presence of both bromine and amine groups makes this compound versatile for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(6-Bromo-3-pyridyl)ethane-1,2-diamine typically involves the bromination of 3-pyridyl ethane-1,2-diamine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often incorporate automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

1-(6-Bromo-3-pyridyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions. Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: The amine groups can be oxidized to form imines or nitriles using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield a new amine derivative, while oxidation might produce an imine or nitrile compound.

Scientific Research Applications

1-(6-Bromo-3-pyridyl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(6-Bromo-3-pyridyl)ethane-1,2-diamine exerts its effects depends on its interaction with specific molecular targets. The bromine atom and amine groups allow the compound to form covalent bonds or hydrogen bonds with enzymes, receptors, or other biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(6-Bromo-3-pyridyl)ethane-1,2-diamine include:

    1-(6-Chloro-3-pyridyl)ethane-1,2-diamine: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    1-(6-Fluoro-3-pyridyl)ethane-1,2-diamine: The presence of a fluorine atom can lead to different chemical and biological properties due to the strong electronegativity of fluorine.

    1-(6-Iodo-3-pyridyl)ethane-1,2-diamine:

The uniqueness of this compound lies in its specific reactivity profile and the balance of electronic and steric effects provided by the bromine atom.

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

1-(6-bromopyridin-3-yl)ethane-1,2-diamine

InChI

InChI=1S/C7H10BrN3/c8-7-2-1-5(4-11-7)6(10)3-9/h1-2,4,6H,3,9-10H2

InChI Key

OLPFNIUXYVIGGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(CN)N)Br

Origin of Product

United States

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